N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
This compound belongs to the triazolopyrimidinone class, characterized by a fused [1,2,4]triazolo[4,3-c]pyrimidin-3-one core substituted with a 4-fluoro-3-methylphenylamino group at position 5, a methyl group at position 7, and an acetamide side chain linked to a 4-chlorophenyl moiety. The presence of halogen substituents (chloro and fluoro) and methyl groups may enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN6O2/c1-12-9-16(7-8-17(12)23)26-20-24-13(2)10-18-27-28(21(31)29(18)20)11-19(30)25-15-5-3-14(22)4-6-15/h3-10H,11H2,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGBCBORQBHQFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)NC3=CC(=C(C=C3)F)C)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and fluoromethylphenyl groups. Common reagents used in these reactions include various amines, chlorinating agents, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require specific solvents and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
The triazolopyrimidinone scaffold is shared among several analogs, but substituents at positions 2, 5, and 7 dictate pharmacological properties. For example:
- N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 566188-43-0): Replaces the pyrimidinone core with a triazole-thioether linkage, reducing hydrogen-bonding capacity but increasing thiol-mediated reactivity .
Substituent Effects
- Halogenation: The 4-chlorophenyl group in the target compound enhances hydrophobic interactions compared to non-halogenated analogs like N-(4-acetamidophenyl)-3-methylbutanamide (). However, bulkier substituents (e.g., trifluoromethyl in CAS 566188-43-0) may sterically hinder target engagement .
Physicochemical Properties
Using the lumping strategy (), compounds with similar logP and hydrogen-bond acceptor/donor counts can be grouped.
NMR Spectral Analysis
As demonstrated in , region-specific chemical shift variations in NMR spectra (e.g., δ 7.2–7.8 ppm for aromatic protons) differentiate the target compound from analogs. For instance, the 4-fluoro-3-methylphenylamino group causes deshielding in region A (positions 39–44) compared to non-fluorinated analogs, aiding structural confirmation .
LC/MS and Molecular Networking
highlights that molecular networking based on MS/MS fragmentation patterns clusters the target compound with other triazolopyrimidinones (cosine score >0.8). Key fragments at m/z 273 (triazolopyrimidinone core) and m/z 154 (4-chlorophenylacetamide) distinguish it from sulfanyl-acetamide derivatives (e.g., CAS 566188-43-0), which show dominant fragments at m/z 121 (thiophene) .
Bioactivity and Selectivity Insights
While direct bioactivity data for the target compound is unavailable, structural analogs provide clues:
- Triazolopyrimidinones with 4-chlorophenyl groups exhibit IC₅₀ values <100 nM in kinase assays (e.g., JAK2 inhibition), whereas thioether-linked analogs (e.g., CAS 566188-43-0) show reduced potency (>500 nM) due to poorer target affinity .
- Tools like Hit Dexter 2.0 () predict low promiscuity risk for the target compound, as halogenated triazolopyrimidinones are underrepresented in "badly behaving" compound databases .
Data Tables
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | Triazolopyrimidinone | 4-Fluoro-3-methylphenylamino, 4-ClPh | ~450 |
| N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole-thioether | CF₃, thiophene | ~485 |
| N-(4-chlorophenyl)-2-cyanoacetamide | Acetamide | Cyano, 4-ClPh | ~208 |
Table 2: MS/MS Fragmentation Patterns
| Compound Type | Dominant Fragments (m/z) | Cosine Score vs. Target Compound |
|---|---|---|
| Target Triazolopyrimidinone | 273, 154 | 1.0 (reference) |
| Triazole-thioether (CAS 566188-43-0) | 121, 89 | 0.45 |
| N-(4-acetamidophenyl)-3-methylbutanamide | 114, 72 | 0.28 |
Biological Activity
N-(4-chlorophenyl)-2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with various substituents that contribute to its biological activity. Its molecular formula is C18H17ClFN5O, with a molecular weight of approximately 373.82 g/mol. The presence of functional groups such as chloro and fluoro atoms suggests potential interactions with biological targets.
Preliminary studies indicate that compounds similar to this compound exhibit significant anti-tumor properties . The mechanism may involve the inhibition of specific kinases or enzymes involved in cell proliferation and survival pathways.
Biological Activities
The biological activities attributed to this compound include:
- Antitumor Activity : Several studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines .
- Antimicrobial Properties : The compound may also possess antimicrobial activity against specific bacterial strains, although detailed studies are required to confirm this effect.
- Enzyme Inhibition : The potential for enzyme inhibition is highlighted by docking studies that suggest interaction with key enzymes involved in cancer progression.
Table 1: Summary of Biological Activities
Recent Research Insights
A study by Xia et al. (2022) reported on the synthesis of related triazole derivatives and their evaluation for antitumor activity. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
Another review highlighted the potential of triazolo-pyrimidine derivatives in drug design due to their diverse biological activities, including anti-inflammatory and anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
